molecular formula C8H9BBrFO3 B1284271 2-Bromo-3-ethoxy-6-fluorophenylboronic acid CAS No. 849052-19-3

2-Bromo-3-ethoxy-6-fluorophenylboronic acid

Cat. No.: B1284271
CAS No.: 849052-19-3
M. Wt: 262.87 g/mol
InChI Key: XMTOUDRCWLYEHL-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-ethoxy-6-fluorophenylboronic acid can be synthesized through several synthetic routes. One common method involves the borylation of 2-bromo-3-ethoxy-6-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxy-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-3-ethoxy-6-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-ethoxy-6-fluorophenylboronic acid: C8H9BBrFO3

    3-Fluorophenylboronic acid: C6H6BFO2

    2-Bromo-6-fluoro-3-methoxyphenylboronic acid: C7H7BBrFO3

Uniqueness

This compound is unique due to the specific combination of bromine, ethoxy, and fluorine substituents on the phenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

(2-bromo-3-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTOUDRCWLYEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584580
Record name (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-19-3
Record name (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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